Gestonorone - 2137-18-0

Gestonorone

Catalog Number: EVT-269166
CAS Number: 2137-18-0
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gestonorone, also known as 17α-hydroxy-19-norprogesterone caproate, is a synthetic progestogen. [, ] While its primary application has been in the medical field, particularly in the treatment of conditions like benign prostatic hyperplasia (BPH) and endometrial carcinoma, its role extends to various scientific research areas. [, , , , , , , , , ] Research utilizing Gestonorone explores its influence on hormone metabolism, cellular differentiation, and tumor development. [, , , , , , , ]

Testosterone

Compound Description: Testosterone is a primary androgen hormone responsible for the development and maintenance of male reproductive tissues. It plays a crucial role in prostatic growth, and its metabolism within the prostate is a significant research area for benign prostatic hyperplasia (BPH).

Relevance: Several studies demonstrate that Gestonorone influences testosterone metabolism in the context of BPH treatment. Specifically, Gestonorone can suppress testosterone's conversion to its more potent metabolite, dihydrotestosterone, potentially alleviating BPH symptoms.

Dihydrotestosterone (DHT)

Compound Description: Dihydrotestosterone is a more potent androgen than testosterone, formed by the enzymatic conversion of testosterone by 5α-reductase. DHT plays a critical role in prostate growth and development and is a key target in BPH treatment.

Relevance: Gestonorone has been shown to impact dihydrotestosterone levels within the prostate. By suppressing the conversion of testosterone to DHT, Gestonorone aims to reduce the hormonal stimulation of prostate cell growth, thus alleviating BPH symptoms.

Androstanediol

Compound Description: Androstanediol is a metabolite of dihydrotestosterone (DHT) and testosterone. While less potent than DHT, it still exhibits androgenic activity and contributes to the overall androgenic environment within the prostate.

Relevance: Research indicates that Gestonorone can influence the metabolic pathway of testosterone, potentially affecting the production of androstanediol. By modulating this pathway, Gestonorone may impact the overall androgenic environment within the prostate, contributing to its therapeutic effects in BPH.

Androstenedione

Compound Description: Androstenedione is a precursor hormone to testosterone and other androgens. It is produced primarily in the adrenal glands and gonads and contributes to the overall androgenic environment within the body.

Relevance: Gestonorone's influence on testosterone metabolism might indirectly affect androstenedione levels. By altering the balance of androgens within the body, Gestonorone could potentially modulate the downstream effects of androstenedione on prostate growth.

Cyproterone acetate

Compound Description: Cyproterone acetate is an antiandrogen medication that competes with testosterone and dihydrotestosterone for binding to androgen receptors. It is used to treat various androgen-dependent conditions, including prostate cancer and BPH.

Relevance: Cyproterone acetate serves as a comparative agent to Gestonorone in several studies investigating treatments for BPH. While both compounds target the androgen pathway, they exhibit different mechanisms of action. Cyproterone acetate primarily acts as an androgen receptor antagonist, while Gestonorone influences testosterone metabolism.

Chlormadinone acetate

Relevance: Similar to Gestonorone, chlormadinone acetate is another progestin explored for its potential in treating BPH. Studies often compare their efficacy and side effect profiles to determine their suitability for managing BPH symptoms.

Allylestrenol

Relevance: Allylestrenol is another progestin investigated alongside Gestonorone for its potential therapeutic effects in BPH. Comparing their efficacy and safety profiles helps researchers understand their relative merits in managing BPH.

Progesterone

Relevance: As a progestin, Gestonorone shares structural similarities with progesterone. Understanding how progesterone influences the prostate can provide insights into Gestonorone's mechanism of action in treating BPH.

Overview

Gestonorone is a synthetic steroid compound classified as a progestogen. It is primarily used in contraceptive formulations and has been studied for its potential applications in hormone replacement therapy. Gestonorone is derived from progesterone, with modifications that enhance its progestogenic activity. Its structure includes a cyclopropyl group and a piperazine moiety, which contribute to its biological activity and pharmacokinetic properties.

Source

Gestonorone was initially developed by Schering AG and has been researched extensively for its contraceptive properties. The compound is often studied in the context of injectable contraceptives, particularly in the form of gestonorone caproate, which is an esterified variant that enhances its solubility and bioavailability.

Classification

Gestonorone belongs to the class of compounds known as synthetic progestogens. These compounds mimic the action of the natural hormone progesterone, playing a crucial role in regulating various physiological processes, including menstrual cycles and pregnancy.

Synthesis Analysis

The synthesis of gestonorone involves several chemical reactions that modify the steroid backbone of progesterone. One common method includes:

  1. Starting Material: Progesterone is used as the base compound.
  2. Chemical Modifications: Key modifications involve alkylation and cyclization reactions to introduce the cyclopropyl and piperazine groups.
  3. Reagents: Typical reagents include strong bases for deprotonation and alkylating agents for introducing new functional groups.
  4. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure.

The synthesis process may vary based on specific research objectives or desired analogs, but these general steps outline the typical approach to producing gestonorone.

Molecular Structure Analysis

Gestonorone's molecular structure can be characterized by the following data:

  • Molecular Formula: C₁₉H₂₃N₃O₃
  • Molecular Weight: 333.40 g/mol
  • Structural Features:
    • A cyclopropyl group attached to the steroid nucleus.
    • A piperazine ring that enhances receptor binding affinity.

The structural analysis can be performed using various spectroscopic techniques:

  • Infrared Spectroscopy (FTIR): Used to identify functional groups based on characteristic absorption bands.
  • Nuclear Magnetic Resonance (NMR): Provides information about the hydrogen environment in the molecule, confirming structural integrity.
Chemical Reactions Analysis

Gestonorone can undergo various chemical reactions, including:

  1. Hydrolysis: In aqueous environments, gestonorone esters can hydrolyze to release active drug forms.
  2. Oxidation: The presence of specific functional groups allows for oxidation reactions that can modify biological activity.
  3. Conjugation: Gestonorone may undergo conjugation with glucuronic acid or sulfate in metabolic pathways, affecting its pharmacokinetics.

These reactions are critical for understanding how gestonorone behaves in biological systems and how it can be effectively utilized in therapeutic applications.

Mechanism of Action

Gestonorone exerts its effects primarily through interaction with progesterone receptors in target tissues such as the uterus and breast tissue. The mechanism involves:

  1. Receptor Binding: Gestonorone binds to progesterone receptors, leading to conformational changes that activate gene transcription.
  2. Regulation of Gene Expression: This binding modulates the expression of genes involved in reproductive processes, influencing ovulation and menstrual cycle regulation.
  3. Physiological Effects: The activation of these pathways results in changes such as endometrial stabilization, inhibition of ovulation, and alterations in cervical mucus consistency.

These actions make gestonorone effective as a contraceptive agent.

Physical and Chemical Properties Analysis

Gestonorone possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 200°C.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for formulation development, particularly for injectable contraceptives where solubility and stability are critical.

Applications

Gestonorone has several scientific applications, including:

  1. Contraception: Used in various formulations for hormonal contraceptives, particularly long-acting injectables.
  2. Hormonal Therapy: Investigated for use in hormone replacement therapy due to its progestogenic effects.
  3. Research Tool: Employed in studies examining reproductive biology and the pharmacology of steroid hormones.

The ongoing research into gestonorone's metabolites and pharmacokinetics continues to expand its potential applications within medical science.

Historical Evolution and Development of Gestonorone

Discovery and Initial Synthesis in Steroid Chemistry

Gestonorone caproate emerged from mid-20th-century efforts to optimize progesterone’s therapeutic properties. Its core structure, 19-norprogesterone (lacking the C19 methyl group of progesterone), was first synthesized in 1960 as part of a systematic exploration of norsteroid analogs. This modification aimed to enhance progestogenic activity while eliminating unwanted hormonal effects [1] [10]. The compound was initially designated SH-582 or NSC-84054 during preclinical development, reflecting its origins at research institutions focused on steroid therapeutics [1]. By 1973, gestonorone caproate was introduced clinically under brand names such as Depostat and Primostat, primarily for androgen-dependent conditions like benign prostatic hyperplasia [1] [10]. Its development paralleled advances in esterification techniques, where attaching a lipophilic caproic acid chain (hexanoic acid) to 17α-hydroxy-19-norprogesterone dramatically extended its pharmacological activity [2] [10].

Table 1: Key Historical Milestones in Gestonorone Development

YearEventSignificance
1960Initial synthesis reportedCreation of 17α-hydroxy-19-norprogesterone caproate
1963Preclinical efficacy establishedDemonstrated potent progestogenic activity in animal models
1973Clinical introduction (Depostat™)First approved for endometrial cancer and prostate conditions
1980sBroad adoption across Europe/JapanUsed in UK, Japan, and Mexico for palliative therapy

Structural Evolution from Progesterone Derivatives

Gestonorone caproate’s molecular design represents a strategic optimization of natural progesterone through two critical modifications:

  • 19-Nor Configuration: Removal of the angular methyl group at C19 (characteristic of progesterone) yielded 19-norprogesterone. This alteration significantly amplified binding affinity for the progesterone receptor (PR) by reducing steric hindrance and enhancing molecular flexibility [2] [10].
  • C17α Esterification: Conjugation with caproic acid at the C17α position transformed the molecule into a lipophilic prodrug. This ester bond enabled delayed systemic release following intramuscular injection, prolonging its half-life to 7.5 ± 3.1 days compared to hours for unmodified progesterone [1] [10]. The caproate ester was empirically selected after screening multiple fatty acid chains, as it optimally balanced solubility in oil-based injectables with sustained hydrolysis in plasma [6] [10].

Structurally, gestonorone caproate (C₂₆H₃₈O₄) belongs to the pregnane subclass of steroids but diverges from hydroxyprogesterone caproate through its 19-nor backbone. This absence of C19 shifts the A/B ring junction into a cis conformation, mimicking the topology of testosterone-derived progestins and amplifying PR binding [2] [10].

Table 2: Structural Comparison of Progesterone Derivatives

CompoundCore StructureC19 GroupC17 ModificationRelative Potency* (vs. progesterone)
ProgesteronePregnaneMethylNone1x
Hydroxyprogesterone caproatePregnaneMethylCaproate ester5–10x
Gestonorone caproate19-NorpregnaneNoneCaproate ester20–25x

*Based on subcutaneous bioassays in estrogen-primed rabbits [1] [10]

Key Milestones in Pharmacological Optimization

The pharmacological refinement of gestonorone caproate centered on three pillars: potency enhancement, metabolic stability, and tissue-specific activity:

  • Potency Amplification: Animal studies confirmed gestonorone caproate was 20–25 times more potent than progesterone in endometrial transformation assays when administered subcutaneously. Human-equivalent dosing revealed that 100–200 mg gestonorone caproate matched the progestogenic effect of 1,000 mg hydroxyprogesterone caproate, underscoring its efficiency [1] [10]. This stemmed from both heightened PR affinity and resistance to hepatic first-pass metabolism due to esterification [4] [10].
  • Depot Delivery System: Due to negligible oral bioavailability, gestonorone was optimized for intramuscular injection in oil vehicles. A single 200 mg dose maintained therapeutic blood levels for ≥21 days, leveraging slow ester hydrolysis to release active 17α-hydroxy-19-norprogesterone [1] [10]. This depot effect was validated in pharmacokinetic studies showing fecal excretion (72%) as the primary elimination route [1].

  • Targeted Tissue Actions: Beyond classical PR agonism, gestonorone caproate exhibited direct antiproliferative effects in reproductive tissues. In prostate and endometrial cancer models, it suppressed testosterone uptake by the prostate and inhibited cancer cell proliferation in vitro via non-hormonal mechanisms [1] [10]. Additionally, it functioned as a 5α-reductase inhibitor, akin to progesterone, reducing local dihydrotestosterone synthesis in androgen-responsive tissues [10].

Table 3: Pharmacological Advancements of Gestonorone Caproate

ParameterInnovationPharmacological Impact
Receptor SpecificityPure PR agonism (no AR/ER/GR activity)Minimized androgenic, estrogenic, or glucocorticoid side effects
Metabolic StabilityC17α caproate esterResistance to hepatic degradation; sustained release
Tissue Effects5α-reductase inhibitionEnhanced antiandrogenic action in prostate tissue
Delivery MethodOil-based intramuscular injectionDuration of action ≥21 days per dose

Gestonorone’s clinical trajectory reflects these optimizations—initially used for endometrial cancer and benign prostatic hyperplasia, its applications narrowed over time due to newer agents. However, it remains a template for prodrug design in long-acting steroidal therapeutics [1] [10].

Properties

CAS Number

2137-18-0

Product Name

Gestonorone

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H28O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h11,15-18,23H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1

InChI Key

GTFUITFQDGVJSK-XGXHKTLJSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O

Solubility

Soluble in DMSO

Synonyms

Gestonorone; 17alpha-Hydroxy-19-norprogesterone;

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.